molecular formula C9H12ClF3N2O B2570586 4-chloro-3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1856093-97-4

4-chloro-3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B2570586
CAS No.: 1856093-97-4
M. Wt: 256.65
InChI Key: VFSRLMRCHWBQPQ-UHFFFAOYSA-N
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Description

4-chloro-3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group, an isopropoxymethyl group, and a trifluoroethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Introduction of the chloro group: Chlorination of the pyrazole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the isopropoxymethyl group: This can be done through an alkylation reaction using isopropyl bromide or isopropyl chloride in the presence of a base like potassium carbonate.

    Introduction of the trifluoroethyl group: The trifluoroethyl group can be introduced via a nucleophilic substitution reaction using 2,2,2-trifluoroethyl iodide or 2,2,2-trifluoroethyl bromide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxymethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydrogen atom or other functional groups.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate and solvents such as dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Products may include 4-chloro-3-(formyloxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole or 4-chloro-3-(carboxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

    Reduction: Products may include 3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

    Substitution: Products depend on the nucleophile used, such as 4-amino-3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.

    Industry: It can be used in the production of specialty chemicals, including intermediates for the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-chloro-3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chloro group may participate in interactions with target proteins, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(methoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
  • 4-chloro-3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
  • 4-chloro-3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole

Uniqueness

4-chloro-3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoroethyl group enhances its lipophilicity, while the isopropoxymethyl group provides steric bulk that can influence its interactions with biological targets. The chloro group offers a site for further chemical modification, allowing for the synthesis of a wide range of derivatives with potentially diverse applications.

Properties

IUPAC Name

4-chloro-3-(propan-2-yloxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClF3N2O/c1-6(2)16-4-8-7(10)3-15(14-8)5-9(11,12)13/h3,6H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSRLMRCHWBQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=NN(C=C1Cl)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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